molecular formula C17H15BrClNO3 B2436654 [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1001562-21-5

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2436654
CAS No.: 1001562-21-5
M. Wt: 396.67
InChI Key: ZOFKTNMUBAHFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound that features both bromine and chlorine substituents

Properties

IUPAC Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO3/c1-11-2-7-15(14(18)8-11)20-16(21)10-23-17(22)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFKTNMUBAHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 2-bromo-4-methylaniline with 2-(4-chlorophenyl)acetic acid. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Biological Activity

The compound [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrClNO3C_{18}H_{18}BrClNO_3, with a molecular weight of approximately 394.7 g/mol. The structure features a bromo-substituted aniline moiety linked to an oxoethyl group and a chlorophenyl acetate, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities due to their ability to interact with various biological targets:

  • Enzyme Inhibition : Certain derivatives of phenacyl esters have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Compounds with halogenated aromatic rings are frequently studied for their antimicrobial properties. The presence of bromine and chlorine in this compound suggests potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : Some studies have indicated that related compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds targeting tubulin polymerization.

Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Enzyme InhibitionPhenacyl derivativesInhibition of metabolic enzymes
AntimicrobialBromo and chloro-substituted phenolsActivity against Gram-positive bacteria
AnticancerTubulin-targeting agentsInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study on bromo-substituted phenols demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that the halogenated groups enhance membrane permeability or disrupt cellular functions.
  • Anticancer Activity : Research on related tubulin inhibitors has shown that they can effectively induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a compound similar to [2-(2-Bromo-4-methylanilino)-2-oxoethyl] was reported to have an IC50 value in the low micromolar range against breast cancer cells.
  • Mechanistic Studies : Investigations into the structure-activity relationship (SAR) of similar compounds have highlighted the importance of both the bromo and chloro substituents in enhancing biological activity, particularly in enzyme inhibition and cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.